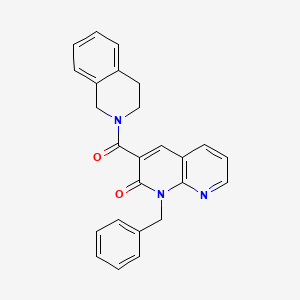
1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one”, there are related studies on the synthesis of similar compounds. For instance, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . Another study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one using the Castagnoli–Cushman reaction .科学的研究の応用
Aggregation Enhanced Emission and Photophysical Properties
Research on derivatives of 1,8-naphthalimide, closely related to the queried compound, has shown significant advancements in the tuning of aggregation-enhanced emission and solid-state emission. For instance, derivatives like 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid and related compounds have been synthesized and characterized, exhibiting notable aggregation-enhanced emission properties. These properties are attributed to nanoaggregate formation in aqueous-DMF solutions and are further elucidated through spectral data, X-ray crystallography, and density functional theory calculations. Such findings indicate potential applications in the development of novel photophysical materials and sensors (Srivastava et al., 2016).
Anticancer Activity
A derivative of the tetrahydroisoquinoline family, which shares structural motifs with the queried compound, has been investigated for its anticancer activity. Synthesized compounds maintaining the tetrahydroisoquinoline moiety have shown potent cytotoxic activities against breast cancer cell lines, suggesting their potential as novel anticancer agents. This research underscores the importance of structural modifications on the phenyl ring in enhancing biological properties, offering insights into the design of safer pharmaceutical agents (Redda et al., 2010).
Synthesis of Novel Frameworks
The versatility of the dihydroisoquinoline-naphthyridinone framework has been demonstrated through the synthesis of new fused structures. These compounds, obtained through reactions with azlactone and subsequent modifications, present a novel class of compounds with unique chemical properties. Their potential applications span from materials science to pharmaceuticals, emphasizing the utility of such frameworks in creating diverse chemical entities (Shuvalov & Fisyuk, 2022).
Antimicrobial Activity
The application of 1,8-naphthyridin-2(1H)-one derivatives extends to antimicrobial activity as well. Through microwave-assisted synthesis, compounds incorporating the 1,8-naphthyridin-2-yl moiety have been evaluated against various bacterial strains, showing promising antimicrobial properties. This suggests the potential of these compounds in addressing microbial resistance and the development of new antibiotics (Sakram et al., 2018).
作用機序
While the mechanism of action for “1-benzyl-3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,8-naphthyridin-2(1H)-one” is not specifically mentioned, related compounds have shown inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE). Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors .
将来の方向性
The research on similar compounds paves the way for further study aimed at designing MAO and ChE inhibitors for the treatment of depression and neurodegenerative disorders . Another study suggests that the results would help to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .
特性
IUPAC Name |
1-benzyl-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24(27-14-12-19-9-4-5-10-21(19)17-27)22-15-20-11-6-13-26-23(20)28(25(22)30)16-18-7-2-1-3-8-18/h1-11,13,15H,12,14,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBSZJSIXZOUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

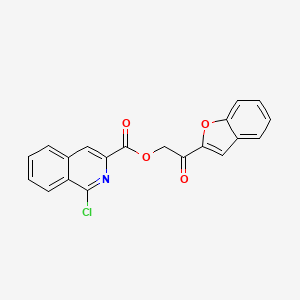
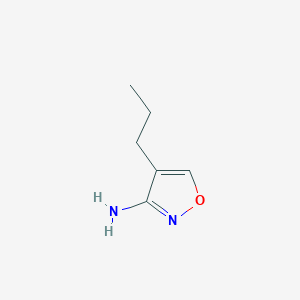
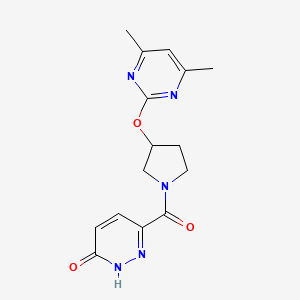

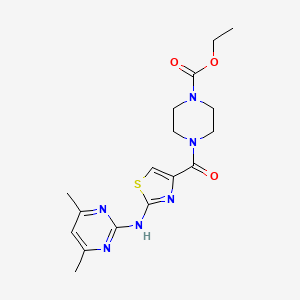
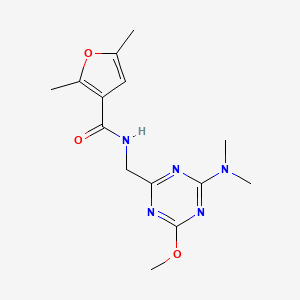

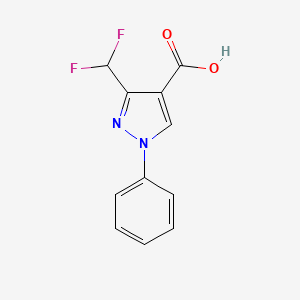
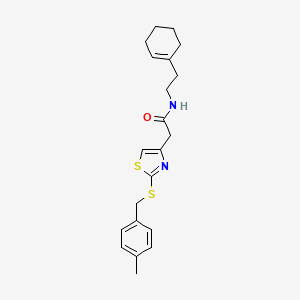
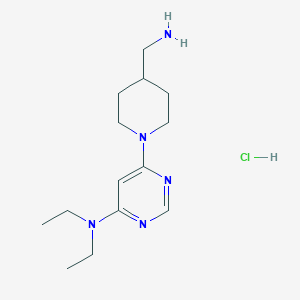
![2-(2-Methylphenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2800353.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)
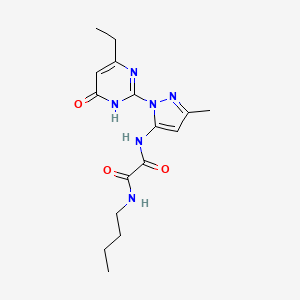
![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2800360.png)